molecular formula C21H17ClN4O2S B11617917 (7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11617917
M. Wt: 424.9 g/mol
InChI Key: MEZXXMUUXWPUKN-ZCXUNETKSA-N
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Description

5-CHLORO-3-[(7Z)-3-(3,5-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains atoms of at least two different elements as members of its ring(s). This particular compound features a thiazolo[3,2-a][1,3,5]triazine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-3-[(7Z)-3-(3,5-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic synthesis. The process may start with the preparation of the thiazolo[3,2-a][1,3,5]triazine core, followed by the introduction of the indole moiety and subsequent chlorination. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules could make it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Its structural features might allow it to interact with specific biological targets, leading to the development of new medications.

Industry

In industry, this compound could be used in the production of specialty chemicals, dyes, or materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic compounds with a thiazolo[3,2-a][1,3,5]triazine core or indole derivatives. Examples include:

  • 5-CHLORO-3-[(7Z)-3-(3,5-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
  • 3-(3,5-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

(7Z)-7-(5-chloro-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H17ClN4O2S/c1-11-5-12(2)7-14(6-11)25-9-23-21-26(10-25)20(28)18(29-21)17-15-8-13(22)3-4-16(15)24-19(17)27/h3-8H,9-10H2,1-2H3,(H,24,27)/b18-17-

InChI Key

MEZXXMUUXWPUKN-ZCXUNETKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2CN=C3N(C2)C(=O)/C(=C/4\C5=C(C=CC(=C5)Cl)NC4=O)/S3)C

Canonical SMILES

CC1=CC(=CC(=C1)N2CN=C3N(C2)C(=O)C(=C4C5=C(C=CC(=C5)Cl)NC4=O)S3)C

Origin of Product

United States

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